3-[(Benzylsulfanyl)methyl]-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
Preparation Methods
The synthesis of 3-[(Benzylsulfanyl)methyl]-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate benzyl sulfanyl and dimethoxyphenyl precursors with triazolo[3,4-b][1,3,4]thiadiazole intermediates. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as piperidine . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl sulfanyl group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce different alkyl or aryl groups.
Scientific Research Applications
3-[(Benzylsulfanyl)methyl]-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets. For instance, in its anticancer activity, it may inhibit enzymes like shikimate dehydrogenase, which is crucial for the biosynthesis of essential metabolites in cancer cells . This inhibition can lead to the disruption of metabolic pathways, ultimately causing cell death.
Comparison with Similar Compounds
Similar compounds include other 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, such as:
- 3-[(Benzylsulfanyl)methyl]-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3,6-disubstituted 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles
Compared to these compounds, 3-[(Benzylsulfanyl)methyl]-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C19H18N4O2S2 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
3-(benzylsulfanylmethyl)-6-(2,3-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H18N4O2S2/c1-24-15-10-6-9-14(17(15)25-2)18-22-23-16(20-21-19(23)27-18)12-26-11-13-7-4-3-5-8-13/h3-10H,11-12H2,1-2H3 |
InChI Key |
ATVXOXWJFVSKEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NN3C(=NN=C3S2)CSCC4=CC=CC=C4 |
Origin of Product |
United States |
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